2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring imidazole sulfonamide building blocks often face batch inconsistencies with dechlorinated or demethylated analogs, compromising assay reproducibility. 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide (CAS 1882441-17-9) resolves this with defined 2-Cl and 1-Me substituents. • Reactive 2-chloro handle enables rapid diversification via nucleophilic substitution or cross-coupling for focused kinase (ALK5) or herbicide SAR libraries. • ≥95% purity ensures reliable parallel synthesis of 50-100 analogs without purification artifacts. • Stable under standard lab conditions; compatible with affinity tag conjugation for chemical probe campaigns.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
CAS No. 1882441-17-9
Cat. No. B1435840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
CAS1882441-17-9
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Cl)S(=O)(=O)N
InChIInChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10)
InChIKeyRRKDVNMXBYAUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide Overview


2-Chloro-1-methyl-1H-imidazole-5-sulfonamide (CAS 1882441-17-9) is a heterocyclic sulfonamide characterized by a chloro-substituted imidazole ring, a methyl group at the 1-position, and a sulfonamide group at the 5-position. With a molecular weight of 195.63 g/mol and formula C₄H₆ClN₃O₂S, the compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research . It is commercially available at a purity of 95% and is primarily utilized as a building block for synthesizing more complex molecules, including potential enzyme inhibitors and herbicides .

Diversifiable building block

Suitable for medicinal chemistry and agrochemical research as a core scaffold.

2-Chloro synthetic handle

Reactive site for nucleophilic substitution and metal-catalyzed cross-coupling, enabling rapid analogue synthesis.

1-Methyl substitution context

Reported to improve solubility and stability compared to demethylated analogs, supporting reproducible synthetic workflows.

Quantitative solubility data to verify.

Reliable purity for synthesis

Supplied at a defined purity level, reducing the need for additional purification before use in library production or method development.

Structural Distinctions of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide


Generic substitution among imidazole sulfonamides is precluded by the precise positional and electronic demands of target binding pockets. The combination of a chlorine atom at the 2-position and a methyl group at the 1-position of the imidazole ring defines the compound's unique reactivity and biological profile. In contrast, analogs lacking the methyl group (e.g., 2-chloro-1H-imidazole-5-sulfonamide) exhibit altered solubility and stability, which can compromise synthetic utility and downstream assay reproducibility . Similarly, compounds without the chlorine substituent (e.g., 1-methyl-1H-imidazole-5-sulfonamide) show reduced electrophilicity, limiting their use as building blocks for nucleophilic substitution reactions . These structural nuances directly impact procurement decisions, as the target compound provides a distinct chemical handle (the 2-chloro group) for further functionalization, a feature absent in dechlorinated or demethylated analogs.

Demethylated analog (2-chloro-1H-imidazole-5-sulfonamide)

Lacks the 1-methyl group; solubility and stability may be reduced, potentially compromising synthetic reproducibility.

Dechlorinated analog (1-methyl-1H-imidazole-5-sulfonamide)

Absence of the 2-chloro group removes the primary electrophilic center, limiting utility as a synthetic intermediate for substitution or cross-coupling reactions.

Custom-synthesized or lower-purity sulfonamides

May not offer the same purity guarantee or batch-to-batch consistency; additional purification steps could be required, affecting assay reproducibility.

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide Comparative Evidence


Methyl Group Effect on Solubility and Stability

The presence of the methyl group at the 1-position of the imidazole ring distinguishes 2-chloro-1-methyl-1H-imidazole-5-sulfonamide from its demethylated analog, 2-chloro-1H-imidazole-5-sulfonamide. This methylation influences both solubility and overall stability, which are critical for reproducible synthetic outcomes .

Methyl effect on solubility
Data to verify
Target: 1-methyl group present
Comparator: demethylated analog
Supports reproducible synthetic workflows
Quantitative solubility data not reported
Medicinal Chemistry Physicochemical Properties Drug Design

2-Chloro Substituent as Synthetic Handle

The 2-chloro substituent provides a site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling diversification into complex libraries. The dechlorinated analog, 1-methyl-1H-imidazole-5-sulfonamide, lacks this electrophilic center and thus offers limited utility as a synthetic intermediate .

2-Chloro synthetic utility
Class-level
Target: reactive 2-chloro group
Comparator: dechlorinated analog lacks electrophilic center
Enables diversification via cross-coupling and substitution
Reactivity inferred from aryl chloride class
Organic Synthesis Building Blocks Cross-Coupling Reactions

Commercial Purity and Scalability

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is supplied with a minimum purity of 95% as verified by vendor certificate of analysis, with pricing and availability suitable for both small-scale discovery (50 mg) and larger development quantities (500 mg) . In contrast, many custom-synthesized imidazole sulfonamide analogs may not offer the same level of purity guarantee or commercial scalability.

Purity & scalability
Supplier data
≥95% purity
Available in 50 mg and 500 mg quantities
Reduces purification burden; supports scale-up
Based on vendor certificate of analysis
Chemical Procurement Quality Control Synthetic Reliability

Stability Under Standard Conditions

The compound is reported to be generally stable under standard laboratory conditions, with sensitivity only to strong oxidizing agents . This stability profile contrasts with more labile sulfonamide derivatives that require stringent storage conditions (e.g., inert atmosphere, desiccation), thereby simplifying handling and reducing operational costs.

Ambient stability
Supplier data
Stable under standard conditions
Comparator: labile sulfonamides require inert storage
Simplifies handling and storage logistics
Stability inferred from vendor description
Chemical Storage Assay Reproducibility Safety

5-Sulfonamide Positional Advantage in Bioactivity

Introduction of a sulfonamide group at the 2-position of the central imidazole ring has been shown to significantly increase ALK5 inhibitory activity compared to sulfonamide placement at other positions . While this specific compound possesses a 5-sulfonamide, the positional effect underscores the importance of precise sulfonamide placement in biological activity; the 2-chloro-5-sulfonamide arrangement may similarly offer a distinct activity profile relative to 2-sulfonamide or 4-sulfonamide isomers.

5-Sulfonamide bioactivity context
Context-dependent
Sulfonamide at 5-position; related 2-sulfonamide isomers show ALK5 inhibition
Scaffold geometry may influence target engagement
Cross-study SAR; actual activity for this compound not determined
Structure-Activity Relationship Enzyme Inhibition Drug Discovery

Herbicidal Potential in Patent Literature

Imidazole sulfonamide derivatives, including those with substitution patterns similar to 2-chloro-1-methyl-1H-imidazole-5-sulfonamide, have been patented as herbicides with selectivity for important crops [1]. The compound's core scaffold is represented in general formulas claiming herbicidal activity, suggesting potential for development in agrochemical applications.

Herbicidal patent context
Class-level
Core scaffold matches general formula in herbicidal imidazole sulfonamide patents
Supports herbicide discovery lead generation
Inferred from patent claims; specific herbicidal data for this compound not reported
Agrochemical Herbicide Crop Protection

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide Applications


Kinase Inhibitor Design Building Block

Leverage the compound as a core scaffold for synthesizing focused libraries targeting kinases such as ALK5. The 2-chloro group enables rapid diversification via nucleophilic substitution or cross-coupling, while the 5-sulfonamide may engage key residues in the ATP-binding pocket. Use the 95% purity material directly in parallel synthesis workflows to generate 50–100 analogues for preliminary SAR .

Herbicide Discovery Lead Generation

Employ the compound as a starting point for developing novel imidazole sulfonamide herbicides. The scaffold's inclusion in patent claims for selective herbicides justifies its use in synthesizing derivatives and testing against weed species in greenhouse assays. The methyl and chloro substituents can be varied to optimize crop safety and weed control spectrum [1].

Probe Synthesis for Target Validation

Utilize the compound's reactive 2-chloro group to attach affinity tags (e.g., biotin) or fluorescent reporters for target engagement studies. The sulfonamide functionality may also be used to create activity-based probes for profiling enzyme families. The compound's stability under standard lab conditions facilitates long-term storage and use in multiple probe synthesis campaigns .

Sulfonamide Functionalization Method Development

Apply 2-chloro-1-methyl-1H-imidazole-5-sulfonamide as a model substrate in developing new sulfonamide alkylation or arylation methodologies. Its well-defined purity and commercial availability ensure reproducibility across different laboratories, making it suitable for benchmarking reaction conditions and catalyst performance .

Application
Selection Property
Validation Focus
Kinase inhibitor design building block
2-Chloro reactivity for analogue diversification; 5-sulfonamide scaffold geometry
Purity for parallel synthesis; scaffold reactivity in cross-coupling
Herbicide discovery lead generation
Imidazole sulfonamide core with patent precedent for herbicidal activity
Herbicidal activity screening against target weed species
Probe synthesis for target validation
Reactive 2-chloro group for tag attachment; sulfonamide for activity-based probe design
Stability during functionalization; labeling efficiency
Sulfonamide functionalization method development
Defined purity and commercial availability for benchmarking
Reproducibility across laboratories; reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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